molecular formula C8H7BrF2O B13623724 2-Bromo-4-(difluoromethoxy)-1-methylbenzene

2-Bromo-4-(difluoromethoxy)-1-methylbenzene

Cat. No.: B13623724
M. Wt: 237.04 g/mol
InChI Key: UMQMNVQIWDUKCK-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)-1-methylbenzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethoxy)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 4-(difluoromethoxy)-1-methylbenzene. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethoxy)-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)-1-methylbenzene involves its interaction with various molecular targets. The bromine atom and difluoromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethoxy)-1-methylbenzene
  • 2-Bromo-4-(difluoromethoxy)-1,3-benzoxazole
  • 2-Bromo-4-fluorobenzoic acid

Uniqueness

2-Bromo-4-(difluoromethoxy)-1-methylbenzene is unique due to the presence of both a bromine atom and a difluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQMNVQIWDUKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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